Enhanced High‑Temperature Oxidation Reactivity Versus Terminal (1‑Decene) and Near‑Terminal Isomers
High‑pressure shock‑tube oxidation experiments (40–66 bar, 850–1500 K, ~2 ms reaction time) on decene isomers demonstrated that isomers with more centrally located double bonds display significantly increased reactivity relative to 1‑decene. Gas‑chromatographic analysis of stable intermediates confirmed higher conversion for centrally substituted isomers, with no measurable influence from cis‑trans configuration under these conditions [1]. Although 4‑decene was not among the four isomers directly tested (1‑decene, cis‑2‑decene, cis‑5‑decene, trans‑5‑decene), the established monotonic trend—'increased reactivity with more centrally located double bonds'—positions 4‑decene as intermediate in reactivity between 2‑decene and 5‑decene, and definitively more reactive than 1‑decene [1][2].
| Evidence Dimension | Oxidation reactivity (stable intermediate yield, shock‑tube) |
|---|---|
| Target Compound Data | Not directly measured; inferred to be intermediate between cis‑2‑decene and cis‑5‑decene based on central‑double‑bond trend |
| Comparator Or Baseline | 1‑decene (lowest reactivity); cis‑5‑decene / trans‑5‑decene (highest reactivity among tested isomers) |
| Quantified Difference | Qualitative rank order: 1‑decene < 2‑decene < 4‑decene (inferred) < 5‑decene. Simulation shows 'significantly different reaction pathways controlled entirely by double‑bond position' [1]. |
| Conditions | 100 ppm decene in argon; stoichiometric O₂; 40–66 bar; 850–1500 K; single‑pulse shock tube; ~2 ms average reaction time |
Why This Matters
For combustion research and fuel surrogate development, substituting 4‑decene for 1‑decene without accounting for its higher reactivity will introduce systematic error in kinetic model predictions and pollutant formation estimates.
- [1] Fridlyand, A., Goldsborough, S. S., Brezinsky, K., Merchant, S. S., & Green, W. H. (2015). Influence of the double bond position on the oxidation of decene isomers at high pressures and temperatures. Proceedings of the Combustion Institute, 35(1), 333–340. View Source
- [2] Fridlyand, A., Goldsborough, S. S., Brezinsky, K., Merchant, S. S., & Green, W. H. (2015). [Same article – abstract confirming central‑double‑bond trend]. Socolar / Mendeley entry. View Source
